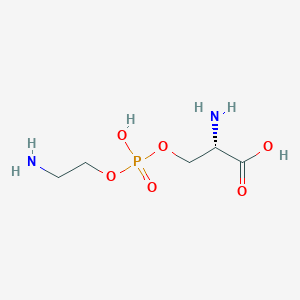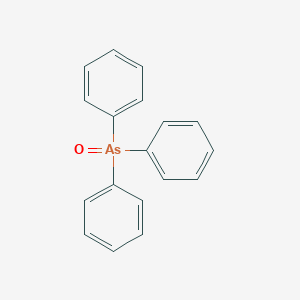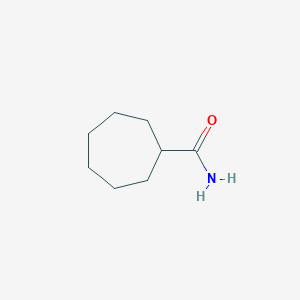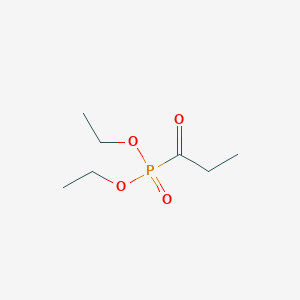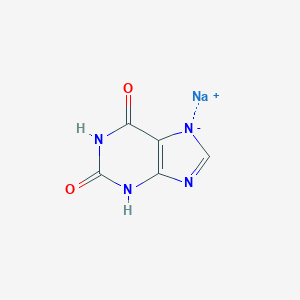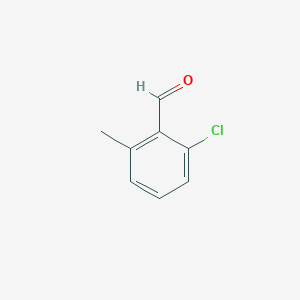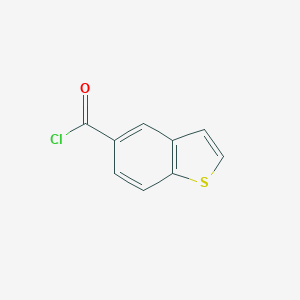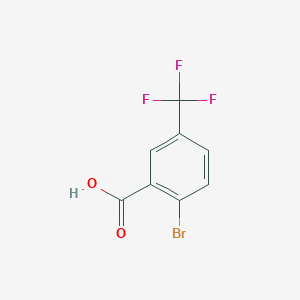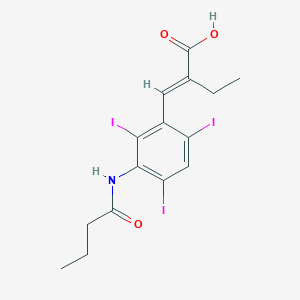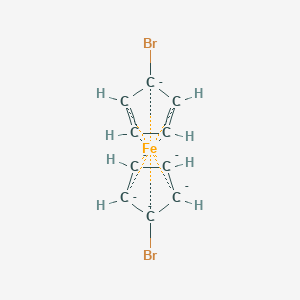
3-Fluorobenzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Fluorobenzenesulfonamide and its derivatives often involves the use of N-fluorobenzenesulfonimide (NFSI) as a key fluorinating agent. For instance, enantiodivergent electrophilic fluorination using cinchona alkaloids and NFSI has been demonstrated for the asymmetric synthesis of enantiomerically pure compounds (Yamamoto et al., 2011). Additionally, an In(III)-catalyzed method facilitates the synthesis of allenylsulfonamide and enaminonesulfonamide from propargylamine and NFSI under mild conditions, highlighting the versatility of NFSI in organic synthesis (Samanta & Hajra, 2018).
Molecular Structure Analysis
The molecular structure of 3-Fluorobenzenesulfonamide is crucial for understanding its reactivity and interaction with other molecules. Studies such as those on C−H···F interactions in crystalline fluorobenzenes have provided insights into the weak acceptor capabilities of the C−F group and its role in the structural determination of intermolecular interactions (Thalladi et al., 1998).
Chemical Reactions and Properties
NFSI, a closely related compound, has been identified as a highly effective catalyst and reagent in various chemical reactions, such as the cycloisomerization of ynesulfonamides to azepino[4,5-b]indole derivatives, illustrating the chemical versatility of fluorobenzenesulfonamides (Pang et al., 2019). Furthermore, NFSI has been employed as a nitrogen source for C–N bond formation, showcasing its utility in organic synthesis (Li & Zhang, 2014).
Aplicaciones Científicas De Investigación
- Direct Fluorination and Amination of (Hetero)aromatic C–H Bonds
- Application Summary : 3-Fluorobenzenesulfonamide is used as a reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds . This process is important in the synthesis of various organic compounds.
- Method of Application : The exact method of application can vary depending on the specific reaction conditions and the type of catalyst used . Typically, the 3-Fluorobenzenesulfonamide is mixed with the (hetero)aromatic compound and the catalyst, and the reaction is carried out under controlled conditions.
- Results/Outcomes : The result of this application is the successful fluorination or amination of the (hetero)aromatic compound . The exact yield and purity of the product can vary depending on the specific reaction conditions and the quality of the reagents used.
-
Promotion of Reductive Elimination from Transition Metals
- Application Summary : 3-Fluorobenzenesulfonamide can be used as a strong oxidant for the promotion of reductive elimination from transition metals .
- Method of Application : The exact method of application can vary depending on the specific reaction conditions and the type of transition metal used .
- Results/Outcomes : The result of this application is the successful reductive elimination from the transition metal .
-
Fluorination of Alkyl Bromides
- Application Summary : 3-Fluorobenzenesulfonamide is used in the fluorination of alkyl bromides .
- Method of Application : The exact method of application can vary depending on the specific reaction conditions .
- Results/Outcomes : The result of this application is the successful fluorination of the alkyl bromide .
-
Transformation of Benzylic C-H Bonds into Diverse Functional Groups
- Application Summary : 3-Fluorobenzenesulfonamide is used in a Cu-catalyzed C-H fluorination, followed by substitution of the resulting fluoride with various nucleophiles .
- Method of Application : The exact method of application can vary depending on the specific reaction conditions and the type of nucleophile used .
- Results/Outcomes : The result of this application is the successful transformation of benzylic C-H bonds into diverse functional groups .
-
Fluorination of Alkyl Bromides
- Application Summary : 3-Fluorobenzenesulfonamide is used in the fluorination of alkyl bromides .
- Method of Application : The exact method of application can vary depending on the specific reaction conditions .
- Results/Outcomes : The result of this application is the successful fluorination of the alkyl bromide .
-
Transformation of Benzylic C-H Bonds into Diverse Functional Groups
- Application Summary : 3-Fluorobenzenesulfonamide is used in a Cu-catalyzed C-H fluorination, followed by substitution of the resulting fluoride with various nucleophiles .
- Method of Application : The exact method of application can vary depending on the specific reaction conditions and the type of nucleophile used .
- Results/Outcomes : The result of this application is the successful transformation of benzylic C-H bonds into diverse functional groups .
Safety And Hazards
3-Fluorobenzenesulfonamide is classified as Acute toxicity, Oral (Category 3), H301 Acute toxicity, Inhalation (Category 3), H331 Acute toxicity, Dermal (Category 3), H311 Skin irritation (Category 2), H315 Eye irritation (Category 2A), H319 Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .
Direcciones Futuras
N-Fluorobenzenesulfonimide (NFSI) is a commonly used electrophilic fluorinating agent in organic synthesis to introduce fluorine into neutral organic molecules . It is also used to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions . This class of fluorinating reagents encounters more than 100 representatives and many of them have been commercialized . The future work in this field will likely continue to explore the potential of these reagents .
Propiedades
IUPAC Name |
3-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRINBBOGNYCAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165013 | |
| Record name | 3-Fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzenesulfonamide | |
CAS RN |
1524-40-9 | |
| Record name | 3-Fluorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001524409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluorobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




